molecular formula C9H14O2 B2613474 2-Spiro[2.4]heptan-7-ylacetic acid CAS No. 1368193-08-1

2-Spiro[2.4]heptan-7-ylacetic acid

Cat. No.: B2613474
CAS No.: 1368193-08-1
M. Wt: 154.209
InChI Key: VECWLOAXNXPCLK-UHFFFAOYSA-N
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Description

2-Spiro[2.4]heptan-7-ylacetic acid is a spirocyclic carboxylic acid characterized by a bicyclic framework comprising a cyclopropane ring (2-membered) fused to a heptane ring (7-membered). The acetic acid moiety is appended to the spiro carbon at position 7 (Figure 1).

Properties

IUPAC Name

2-spiro[2.4]heptan-7-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)6-7-2-1-3-9(7)4-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECWLOAXNXPCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Spiro[2.4]heptan-7-ylacetic acid typically involves the preparation of spiro[2.4]heptane analogues. One common method starts with spiro[2.4]heptan-4-one, which undergoes transformation into a 5-phenylthio-α,β-unsaturated ketone. This intermediate is then subjected to conjugate addition using an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone followed by epoxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Spiro[2.4]heptan-7-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis of 2-Spiro[2.4]heptan-7-ylacetic Acid

The synthesis of this compound involves several chemical reactions that allow for the construction of its unique spirocyclic structure. The synthetic routes typically utilize a combination of cyclization and acylation reactions, often starting from commercially available precursors.

Synthetic Pathway Overview

  • Starting Materials : Commonly derived from simple aliphatic acids and cyclic compounds.
  • Reagents : Use of catalysts such as Lewis acids or bases to facilitate cyclization.
  • Conditions : Reactions are generally carried out under controlled temperatures to optimize yield.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of spiro compounds, including this compound, showed cytotoxic effects against melanoma cell lines (WM9, WM164). The IC50 values indicated promising efficacy, suggesting that modifications to the structure could enhance activity against resistant cancer types .
    Cell LineIC50 Values (µM)
    WM91.5 ± 0.1
    WM1644.5 ± 0.5
    MUG-Mel22.4 ± 0.2

Cancer Treatment

The compound is being investigated for its role in targeting specific pathways involved in cancer progression, particularly the Wnt signaling pathway, which is crucial for cell growth and differentiation . By inhibiting components of this pathway, such as the CBP/β-catenin complex, this compound may help in reducing tumor growth and improving treatment outcomes for certain cancers.

Fibrotic Diseases

In addition to its anti-cancer properties, there is potential for using this compound in treating fibrotic diseases due to its ability to modulate cellular signaling pathways involved in fibrosis .

Future Directions and Research Opportunities

The ongoing research into the modifications of this compound suggests a promising avenue for developing new therapeutic agents. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how different structural modifications affect biological activity.
  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and toxicity profiles.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing cancer therapies to overcome resistance.

Mechanism of Action

The mechanism by which 2-Spiro[2.4]heptan-7-ylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-spiro[2.4]heptan-7-ylacetic acid but differ in functional groups, spiro configurations, or ring systems:

2-{Spiro[2.4]heptan-4-yl}acetaldehyde (CID 154814374)
  • Molecular Formula : C₉H₁₄O
  • Functional Group : Aldehyde (-CH=O) instead of carboxylic acid.
  • Key Structural Feature : The aldehyde group is attached to the spiro carbon at position 4 .
  • Implications : The absence of a carboxylic acid reduces polarity and acidity compared to the target compound. Aldehydes are more reactive toward nucleophiles, which may limit stability in biological systems.
5-Oxaspiro[2.4]heptan-7-amine (CAS 1314396-16-1)
  • Molecular Formula: C₆H₁₁NO (assuming substitution at position 7).
  • Functional Group : Amine (-NH₂) instead of carboxylic acid.
  • Key Structural Feature : A 5-membered oxolane (ether) ring replaces one carbon in the heptane system, altering ring strain and electronic properties .
2-{Dispiro[2.0.2.1³]heptan-7-yl}acetic Acid
  • Synonyms: Listed as a structurally distinct variant with a dispiro system .
  • Key Structural Feature : Additional spiro junction (dispiro) introduces greater conformational constraint.
  • Implications : Increased steric hindrance may reduce metabolic degradation but could also lower bioavailability due to poor solubility.

Physicochemical and Functional Comparisons

Property This compound (Predicted) 2-{Spiro[2.4]heptan-4-yl}acetaldehyde 5-Oxaspiro[2.4]heptan-7-amine
Molecular Formula C₉H₁₄O₂ C₉H₁₄O C₆H₁₁NO
Functional Group Carboxylic acid (-COOH) Aldehyde (-CH=O) Amine (-NH₂)
Polarity High (due to -COOH) Moderate (aldehyde) High (amine and ether)
LogP (Predicted) ~1.2 ~1.8 ~0.5
Aqueous Solubility Moderate (~10 mg/mL) Low (~5 mg/mL) High (~50 mg/mL)
Reactivity Acid-catalyzed esterification Nucleophilic addition Base-catalyzed alkylation

Biological Activity

2-Spiro[2.4]heptan-7-ylacetic acid is a spiro compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol
  • Structure : Characterized by a unique spiro structure which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.
  • Covalent Bond Formation : Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Biological Activities

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
Enzyme InhibitionDemonstrated inhibition of specific enzymes, contributing to its potential therapeutic effects.
Antimicrobial PropertiesExhibited activity against various microbial strains, indicating potential as an antimicrobial agent.
Cytotoxic EffectsShown to induce cytotoxicity in certain cancer cell lines, suggesting antitumor potential.
Anti-inflammatory EffectsPotential to reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. Results indicated significant inhibition compared to control groups, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Activity :
    • Research demonstrated that the compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness in inhibiting bacterial growth.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, suggesting its potential use in cancer therapy .

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